

Spectroscopic comparison of 2,4,4-trimethyl-2-pentene with other C₈H₁₆ isomers

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Compound of Interest

Compound Name: 2,4,4-Trimethyl-2-pentene

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A Spectroscopic Showdown: Unraveling the Isomers of C₈H₁₆

In the world of organic chemistry, isomers—molecules with the same chemical formula but different structural arrangements—present a fascinating challenge for identification and characterization. This guide provides a comprehensive spectroscopic comparison of **2,4,4-trimethyl-2-pentene** with several of its C₈H₁₆ isomers: 2,4,4-trimethyl-1-pentene, 2,3,4-trimethyl-2-pentene, 3,4,4-trimethyl-2-pentene, and cyclooctane. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the spectroscopic fingerprints of these isomers is crucial for structural elucidation and purity assessment. This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **2,4,4-trimethyl-2-pentene** and its selected C₈H₁₆ isomers. These values highlight the distinct spectroscopic features arising from their unique molecular structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	=C-H	=C(CH ₃) ₂	-CH ₂ -	-CH-	-C(CH ₃) ₃	-CH(CH ₃) ₂	Other CH ₃
2,4,4-trimethyl-2-pentene	~5.16	-	~1.94	-	~1.09	-	~1.71, ~1.66
2,4,4-trimethyl-1-pentene[1]	~4.83, ~4.63	-	~1.94	-	~0.93	-	~1.77
2,3,4-trimethyl-2-pentene	-	-	-	~2.3	-	~0.95	~1.6, ~1.0
3,4,4-trimethyl-2-pentene	~5.2	-	-	-	~1.0	-	~1.6, ~1.7
Cyclooctane	-	-	~1.54	-	-	-	-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=C	C=CH ₂	-CH ₂ -	-CH-	- C(CH ₃) ₃	- CH(CH ₃) ₂	Other CH ₃	Quaternary C
2,4,4-trimethyl-2-pentene	~132.8, ~124.9	-	~53.3	-	~31.6	-	~26.0, ~25.8	~31.9
2,4,4-trimethyl-1-pentene	~155.6	~107.5	~52.8	-	~31.6	-	~24.9	~31.9
2,3,4-trimethyl-2-pentene [2]	~129.4, ~126.1	-	-	~34.9	-	~21.2	~20.9, ~15.2, ~12.7	-
3,4,4-trimethyl-2-pentene	~118.9, ~140.2	-	-	-	~30.1	-	~15.9, ~14.1	~33.8
Cyclooctane	-	-	~27.2	-	-	-	-	-

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C-H stretch (sp ³)	C-H stretch (sp ²)	C=C stretch	C-H bend (alkane)
2,4,4-trimethyl-2-pentene	~2850-2960	~3010	~1670	~1365, ~1465
2,4,4-trimethyl-1-pentene[3]	~2860-2960	~3080	~1645	~1365, ~1465
2,3,4-trimethyl-2-pentene[4]	~2870-2960	-	~1675	~1370, ~1460
3,4,4-trimethyl-2-pentene[5]	~2870-2960	~3010	~1660	~1365, ~1465
Cyclooctane[6]	~2850-2920	-	-	~1465

Table 4: Mass Spectrometry Data (Key m/z values and Base Peak)

Compound	Molecular Ion (M ⁺)	Base Peak (m/z)	Other Key Fragments (m/z)
2,4,4-trimethyl-2-pentene	112	57	97, 55, 41
2,4,4-trimethyl-1-pentene[7]	112	57	97, 55, 41
2,3,4-trimethyl-2-pentene	112	97	70, 55, 41
3,4,4-trimethyl-2-pentene[8]	112	57	97, 70, 41
Cyclooctane[9]	112	56	83, 69, 55, 41

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ^1H and ^{13}C NMR Spectroscopy of Alkene Samples[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Accurately weigh 5-25 mg (for ^1H NMR) or 50-100 mg (for ^{13}C NMR) of the alkene sample.
 - Choose a suitable deuterated solvent (e.g., CDCl_3) that completely dissolves the sample.
 - Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry NMR tube containing the sample.
 - Gently vortex the tube to ensure the sample is fully dissolved.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner and place it in the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.
 - Set the appropriate acquisition parameters for either ^1H or ^{13}C NMR. For ^{13}C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each unique carbon.
 - Initiate the data acquisition. The number of scans will depend on the sample concentration and the specific nucleus being observed.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Perform baseline correction to obtain a flat baseline.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Protocol for IR Spectroscopy of Liquid Samples[\[12\]](#)[\[13\]](#)

- Sample Preparation (Neat Liquid Film):
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr).
 - Place a single drop of the liquid alkene sample onto the center of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO_2 and H_2O .
 - Acquire the IR spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers (cm^{-1}).
 - Correlate the observed bands with specific functional groups and bond vibrations within the molecule.

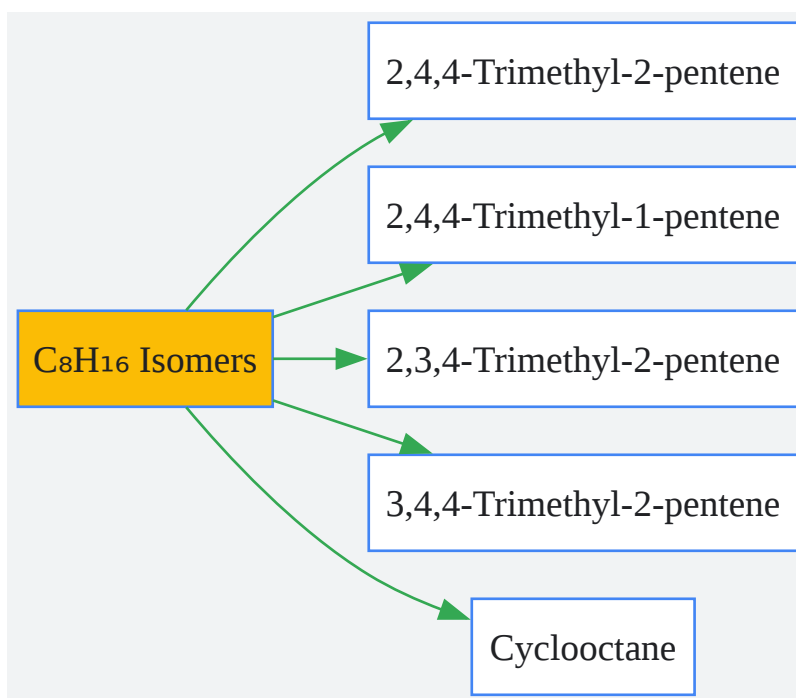
Mass Spectrometry (MS)

Protocol for Mass Spectrometry of Volatile Organic Compounds[\[14\]](#)[\[15\]](#)

- Sample Introduction (Gas Chromatography Inlet):
 - A dilute solution of the alkene sample is prepared in a volatile solvent (e.g., hexane or dichloromethane).
 - A small volume (typically 1 μL) of the solution is injected into the heated injection port of a Gas Chromatograph (GC).
 - The sample is vaporized and carried by an inert gas (e.g., helium) onto the GC column.
- Gas Chromatographic Separation:
 - The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column as they pass through it.
 - The separated compounds elute from the column at different retention times.
- Mass Spectrometry Analysis:
 - As each compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak (M^+) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule. The base peak, which is the most abundant fragment, is a key characteristic.

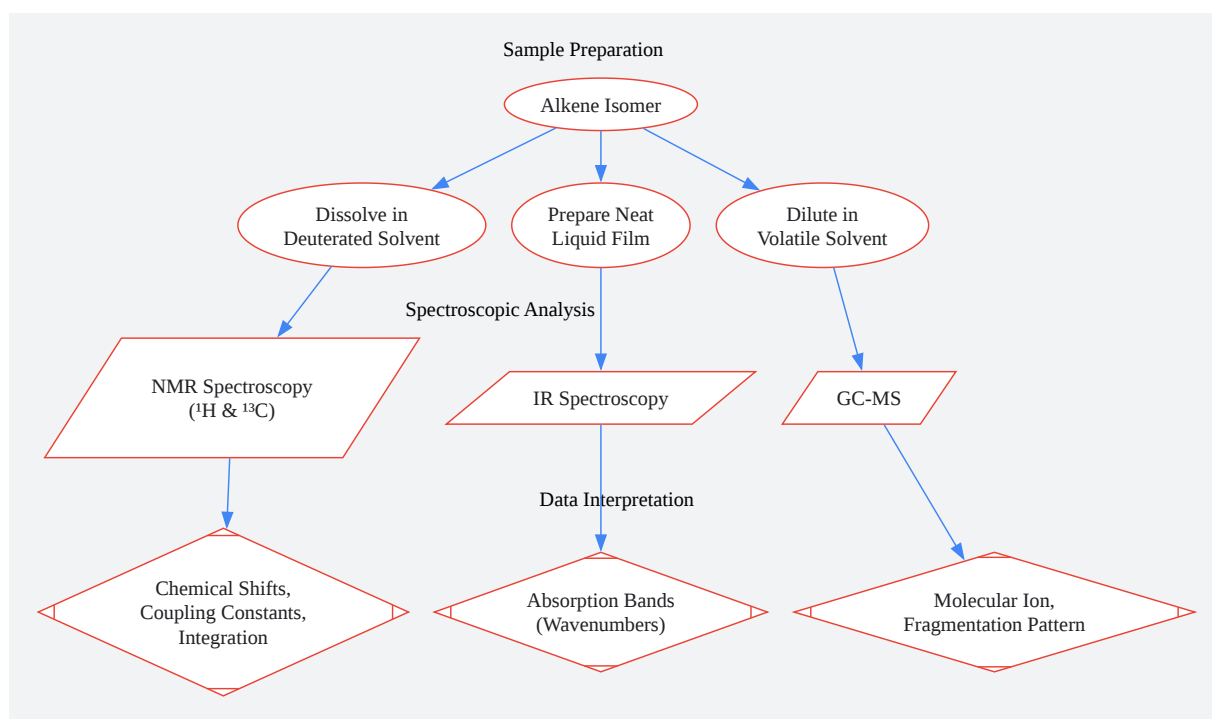
Visualizing the Relationships

The following diagrams, created using the DOT language, illustrate the logical relationships in this spectroscopic comparison.



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Caption: Structural relationship of the compared C₈H₁₆ isomers.



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Caption: General workflow for the spectroscopic analysis of C₈H₁₆ isomers.

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